2,2-dimethyl-1-(4-methylphenyl)propan-1-amine
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Overview
Description
2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by a propan-1-amine backbone with a 4-methylphenyl group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine typically involves the reaction of 4-methylacetophenone with a suitable amine source under reductive amination conditions. One common method involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the corresponding amine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-amine
- 2,2-Dimethyl-1-(4-chlorophenyl)propan-1-amine
- 2,2-Dimethyl-1-(4-methoxyphenyl)propan-1-amine
Uniqueness
2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
854181-05-8 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 |
InChI Key |
XKMYZXWVCDFEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C)N |
Purity |
95 |
Origin of Product |
United States |
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